molecular formula C8H6BrClN4 B1444907 4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine CAS No. 1250758-60-1

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine

Cat. No. B1444907
CAS RN: 1250758-60-1
M. Wt: 273.52 g/mol
InChI Key: KQAORJZIMJKIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole compounds like “4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine” often involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . Protodeboronation of pinacol boronic esters is also a method used in the synthesis of such compounds .


Molecular Structure Analysis

Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis. The boron moiety can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Insecticidal Activity

4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine: has been utilized as a scaffold in the synthesis of diacylhydrazine derivatives, which exhibit significant insecticidal properties . These compounds have shown promising results against pests like Helicoverpa armigera and Plutella xylostella , with certain derivatives demonstrating higher insecticidal activity than commercial products like tebufenozide .

Agrochemical Research

The compound serves as a crucial intermediate in the development of novel agrochemicals. Its role in the synthesis of new molecules with potential applications in agriculture, particularly as pesticides, highlights its importance in enhancing crop protection strategies .

Medicinal Chemistry

In medicinal chemistry, pyrazole derivatives, including those derived from 4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine , are explored for their therapeutic potential. They are investigated for various biological activities, which may lead to the development of new drugs .

Coordination Chemistry

This compound is also significant in coordination chemistry, where it can act as a ligand to form complexes with various metals. These complexes can be studied for their unique properties and potential applications in catalysis or material science .

Organometallic Chemistry

In organometallic chemistry, the pyrazole moiety of 4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine can be used to synthesize organometallic compounds. These compounds are valuable for their roles in catalysis and the synthesis of polymers .

Green Chemistry

The synthesis of pyrazole derivatives, including those from 4-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-3-amine , can be optimized using green chemistry principles. This includes minimizing waste, avoiding toxic reagents, and improving efficiency through microwave-assisted reactions or other eco-friendly methods .

properties

IUPAC Name

4-bromo-1-(3-chloropyridin-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN4/c9-5-4-14(13-7(5)11)8-6(10)2-1-3-12-8/h1-4H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQAORJZIMJKIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C(=N2)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(3-chloropyridin-2-YL)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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